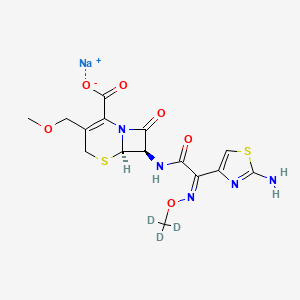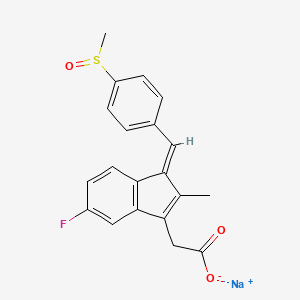
Sulindac Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. It is commonly used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute subacromial bursitis, supraspinatus tendinitis, and acute gouty arthritis . This compound is a prodrug, meaning it is metabolized in the body to produce its active form, sulindac sulfide .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulindac Sodium involves several key steps:
Condensation: Fluorobenzyl chloride and methylmalonic acid diethyl ester are condensed in the presence of an organic base to form 2-(4-fluorobenzyl)-2-diethyl methylmalonic acid diethyl ester.
Hydrolysis: The ester is hydrolyzed in an aqueous alkali to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.
Decarboxylation: The acid undergoes decarboxylation at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.
Acylation: The propanoic acid is chloridized with sulfoxide acyl chloride, using anhydrous aluminum chloride or zinc chloride as a catalyst, to obtain 6-fluoro-2-methylindenone.
Condensation and Hydrolysis: The indenone is condensed with cyanoacetic acid and hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.
Final Condensation: The indene acetic acid is condensed with p-methylthiobenzaldehyde to produce 5-fluoro-2-methyl-1-(4-methylthiobenzal)-3-indene acetic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and stable product quality. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulindac sulfone.
Reduction: It is reduced in vivo to its active form, sulindac sulfide.
Substitution: Various substitution reactions can occur on the aromatic ring, particularly involving the fluorine and methylsulfinyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Biological enzymes in the liver.
Catalysts: Anhydrous aluminum chloride, zinc chloride.
Major Products:
Sulindac Sulfide: The active form of the drug.
Sulindac Sulfone: An oxidized metabolite with distinct pharmacological properties.
科学的研究の応用
Sulindac Sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of NSAIDs and their interactions with various chemical reagents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
作用機序
Sulindac Sodium exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition is achieved through the suppression of cyclooxygenase enzymes (COX-1 and COX-2). This compound is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which then inhibits the COX enzymes .
類似化合物との比較
Indomethacin: Another NSAID with similar anti-inflammatory properties but a higher risk of gastrointestinal side effects.
Naproxen: A widely used NSAID with a longer half-life and better gastrointestinal tolerance.
Ibuprofen: A commonly used NSAID with a shorter duration of action and lower potency compared to Sulindac Sodium.
Uniqueness of this compound: this compound is unique in its ability to undergo enterohepatic circulation, which helps maintain constant blood levels and reduces gastrointestinal side effects. Additionally, its prodrug nature allows for targeted activation in the liver, minimizing systemic exposure to the active form .
特性
CAS番号 |
63804-15-9 |
|---|---|
分子式 |
C20H16FNaO3S |
分子量 |
378.4 g/mol |
IUPAC名 |
sodium;2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1/b17-9-; |
InChIキー |
YMXUJDLCLXHYBO-WPTDRQDKSA-M |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


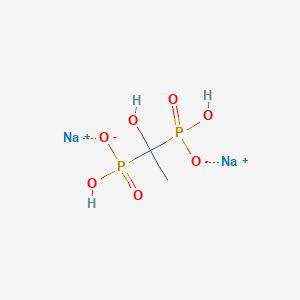
![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)



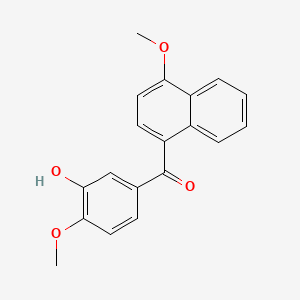
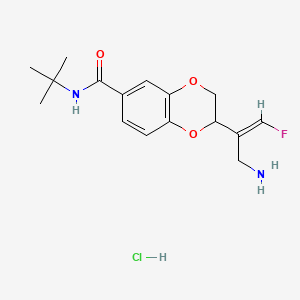
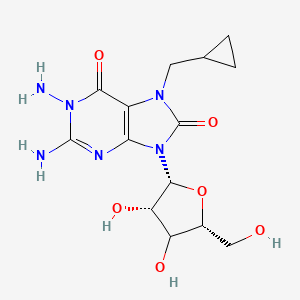

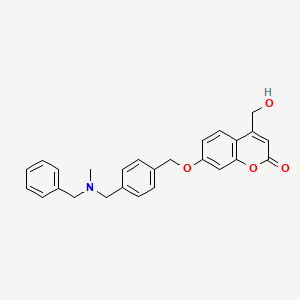
![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
